
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Kinase Inhibitors
Isoquinoline sulfonamides, a class to which N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide belongs, have been studied for their inhibitory effects on protein kinases. This research has implications for understanding and potentially modulating lymphocyte function and cellular proliferation (Juszczak & Russell, 1989).
Synthesis of Aza-Heterocycles
This compound and its derivatives have been used in synthetic chemistry, particularly in the synthesis of aza-heterocycles, which are key structures in many pharmaceutical compounds. Research in this area includes methods like tandem Pummerer/Mannich cyclization cascades (Padwa et al., 2002).
Heterocyclic Compound Synthesis
Further investigations into the synthesis of heterocyclic compounds involve derivatives of this compound, particularly in the context of exploring their potential pharmacological activities. This includes the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives (Zaki, Radwan, & El-Dean, 2017).
Role in Cellular Oxidative Metabolism
Isoquinoline sulfonamides have been studied for their role in modulating cellular oxidative metabolism. This includes the study of their effects on human polymorphonuclear leukocytes and the potential implications for understanding various cellular processes (Gerard et al., 1986).
Vasodilatory Action
This class of compounds has been researched for its vasodilatory properties, which have implications for cardiovascular drug development. These studies explore the relationship between the chemical structure of these compounds and their biological activity (Morikawa, Sone, & Asano, 1989).
Antimicrobial Activity
Compounds in this category have been evaluated for their antimicrobial and antifungal activities, which is significant for the development of new pharmaceutical agents. This includes studies on novel functionalized N-sulfonates with potential biological activity (Fadda, El-Mekawy, & AbdelAal, 2016).
Role in C-H Activation/Annulation
N-Sulfonylcarboxamides, similar to the compound , have been utilized in chemical reactions involving C-H activation and annulation, contributing to advancements in synthetic chemistry (Petrova, Rasina, & Jirgensons, 2017).
Potential Anticonvulsant Agents
Research has been conducted on isoquinoline sulfonamides as potential anticonvulsant agents, indicating their possible use in treating neurological disorders like epilepsy (Bruno et al., 2016).
Binding to Phenylethanolamine N-Methyltransferase
These compounds have been investigated for their binding to phenylethanolamine N-methyltransferase, an enzyme of interest in various biochemical pathways (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Anti-inflammatory and Analgesic Activity
Some derivatives have shown strong anti-inflammatory and analgesic activities, indicating their potential in developing new therapeutic agents for treating inflammation and pain (Kubo, Itŏ, Isomura, Sozu, Homma, & Murakami, 1979).
properties
IUPAC Name |
5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-12(2)11-20-16-7-6-15(10-14(16)5-8-17(20)21)19-25(22,23)18-9-4-13(3)24-18/h4,6-7,9-10,12,19H,5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYUZFSMIMOCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)
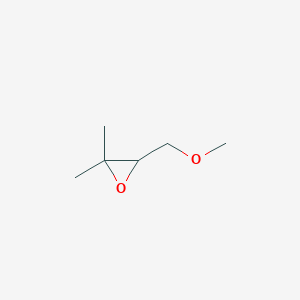
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)
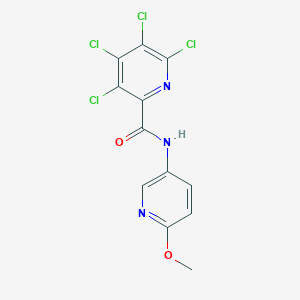
![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)

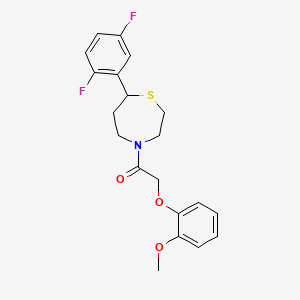
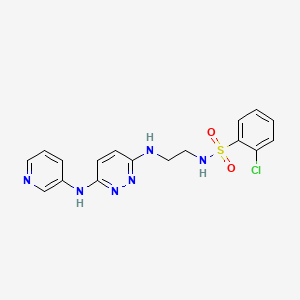
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)
![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)
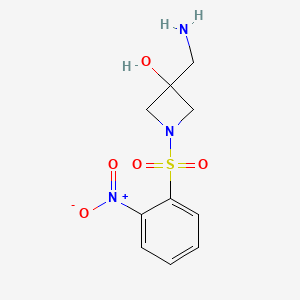
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)
